
Zaluzanin C isovalerate
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Übersicht
Beschreibung
Zaluzanin C isovalerate is a natural product found in Zinnia peruviana and Ainsliaea uniflora with data available.
Analyse Chemischer Reaktionen
Key Reaction Data:
This reaction highlights the utility of the Mitsunobu protocol for esterification in complex sesquiterpene frameworks.
Experimental Conditions:
This step is critical for introducing oxygenated functional groups necessary for subsequent derivatization.
Microbial Deacetylation as a Precursor Step
Zaluzanin C can be obtained via selective deacetylation of zaluzanin D (1 ) using Escherichia coli . This biological method avoids hydrolysis of sensitive functional groups:
Parameter | Details |
---|---|
Substrate | Zaluzanin D (1 ) |
Microorganism | E. coli |
Reaction Time | 24 hours |
Product | Zaluzanin C (4 , high yield) |
The deacetylated product serves as a precursor for further functionalization, such as isovalerate ester formation.
Structural Confirmation via Spectroscopic Methods
The configuration of zaluzanin C isovalerate was confirmed through NMR and NOESY experiments:
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NOE Correlations : Interactions between H-3 and H-1/H-5 confirmed the β-orientation of the isovalerate group .
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Comparative NMR : Data matched reported values for natural isolates, ensuring structural fidelity .
Biological Activity and Functional Implications
While not a direct chemical reaction, this compound’s bioactivity informs its synthetic prioritization:
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Antiadipogenic Effects : Inhibits lipid accumulation in 3T3-L1 adipocytes (IC₅₀ = 36 μM) .
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Anti-inflammatory Action : Suppresses mitochondrial ROS in Kupffer cells and hepatocytes .
Challenges in Purification and Optimization
Efforts to purify intermediates like hydroxylated ketals (12 and 13 ) via column chromatography or HPLC were unsuccessful, yielding 9:1 mixtures with pertyolides as minor constituents . This underscores the need for optimized purification protocols in large-scale synthesis.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Zaluzanin C’s anti-adipogenic effects?
The 3T3-L1 murine preadipocyte cell line is the primary model for evaluating Zaluzanin C’s effects on adipogenesis. Cells are differentiated using a hormonal cocktail (insulin, dexamethasone, and IBMX) in DMEM supplemented with fetal bovine serum (FBS). Lipid accumulation is quantified via Oil Red O staining, while protein markers like PPARγ and FABP4 are analyzed using Western blotting .
Q. How is cytotoxicity assessed when testing Zaluzanin C in adipogenesis studies?
Cytotoxicity is evaluated using the CytoTox96 Non-Radioactive Cytotoxicity Assay and cell proliferation via the CellTiter96 Aqueous One Solution Assay. Researchers typically test concentrations up to 10 μM (non-toxic range) in 3T3-L1 cells, with DMSO as a vehicle control (≤0.001% v/v) .
Q. What biomarkers are critical for assessing Zaluzanin C’s mechanism in adipocyte differentiation?
Key biomarkers include:
- PPARγ : A master regulator of adipogenesis, suppressed by Zaluzanin C at concentrations ≥1 μM.
- FABP4 : A downstream target of PPARγ, reduced in expression upon treatment.
- C/EBPα : Unaffected by Zaluzanin C, indicating pathway-specific inhibition .
Advanced Research Questions
Q. Why does Zaluzanin C selectively inhibit PPARγ but not C/EBPα in adipogenesis?
While PPARγ suppression is dose-dependent (≥1 μM), C/EBPα remains unaffected, suggesting Zaluzanin C targets PPARγ activation or co-regulators (e.g., FABP4) without disrupting upstream insulin signaling pathways. This specificity may relate to structural interactions with PPARγ ligand-binding domains .
Q. How can researchers optimize Zaluzanin C’s concentration range for differentiation assays?
Prior cytotoxicity screening (0–10 μM) is essential. In 3T3-L1 cells, 1–10 μM is effective for anti-adipogenic studies, balancing efficacy (lipid reduction) and safety (cell viability >90%) .
Q. What methodological considerations are critical for replicating Zaluzanin C extraction protocols?
Zaluzanin C is isolated from Ainsliaea acerifolia via ethanol extraction followed by solvent partitioning (n-hexane, EtOAc, n-BuOH) and column chromatography (Toyopearl HW 40, YMC ODS AQ 120S). Purity is confirmed via stepwise methanol gradients, yielding ~188 mg from 20 g of EtOAc fraction .
Q. How to address contradictory findings between Zaluzanin C and other sesquiterpene lactones in adipogenesis?
Discrepancies may arise from structural variations (e.g., functional groups affecting PPARγ binding) or differences in cell models. Comparative studies using standardized assays (e.g., PPARγ luciferase reporter systems) are recommended to isolate compound-specific effects .
Q. Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing Zaluzanin C’s dose-dependent effects?
Use GraphPad Prism for ANOVA with post-hoc tests (e.g., Tukey’s) to compare lipid accumulation (absorbance at 490 nm) and protein expression (densitometry via ImageJ). Include SEM from ≥3 independent experiments .
Q. How to validate the specificity of Zaluzanin C’s PPARγ inhibition?
Co-treatment with PPARγ agonists (e.g., rosiglitazone) can confirm reversibility. Additionally, RNA-seq or ChIP-seq can identify downstream gene targets (e.g., Fabp4, Adipoq) to dissect transcriptional regulation .
Q. Mechanistic & Translational Insights
Q. What follow-up studies are needed to elucidate Zaluzanin C’s role in insulin sensitivity?
Since C/EBPα (critical for insulin sensitivity) is preserved, in vivo models (e.g., high-fat diet-induced obesity in mice) can assess metabolic parameters (glucose tolerance, serum insulin) to validate therapeutic potential .
Q. How does Zaluzanin C compare to synthetic PPARγ antagonists in preclinical efficacy?
Benchmark against drugs like T0070907 in parallel assays. Key metrics include IC50 for lipid accumulation, PPARγ binding affinity (SPR or ITC), and off-target effects (e.g., cytotoxicity in primary adipocytes) .
Q. Experimental Design Tables
Table 1. Key Parameters for 3T3-L1 Differentiation Assays
Parameter | Details | Reference |
---|---|---|
Cell density | 5 × 10⁴ cells/well (6-well plate) | |
Differentiation media | DMEM + 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, 10 μg/mL insulin | |
Treatment duration | 12 days post-confluence | |
Zaluzanin C dosing | 0–10 μM in DMSO (final conc. ≤0.001% v/v) |
Table 2. Western Blot Antibodies for Adipogenic Markers
Target | Antibody Source (Catalog #) | Dilution | Reference |
---|---|---|---|
PPARγ | Santa Cruz Biotechnology (sc-7273) | 1:1000 | |
FABP4 | Cell Signaling Technology (#2120) | 1:1000 | |
C/EBPα | Cell Signaling Technology (#8178) | 1:1000 |
Eigenschaften
Molekularformel |
C20H26O4 |
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Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
[(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H26O4/c1-10(2)8-17(21)23-16-9-15-11(3)6-7-14-12(4)20(22)24-19(14)18(15)13(16)5/h10,14-16,18-19H,3-9H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
PIGAIBAKKDXNOK-QAGGRKNESA-N |
Isomerische SMILES |
CC(C)CC(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3 |
Kanonische SMILES |
CC(C)CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3 |
Synonyme |
zaluzanin C isovalerate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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